

# Spectroscopic Profile of 5-Bromo-6-methylpicolinic Acid: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 5-Bromo-6-methylpicolinic acid

Cat. No.: B1354969

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **5-Bromo-6-methylpicolinic acid**, a key building block in contemporary drug discovery and development. The information presented herein is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries.

## Chemical Structure and Properties

- IUPAC Name: 5-Bromo-6-methylpyridine-2-carboxylic acid
- CAS Number: 137778-20-2
- Molecular Formula: C<sub>7</sub>H<sub>6</sub>BrNO<sub>2</sub>
- Molecular Weight: 216.03 g/mol

## Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for **5-Bromo-6-methylpicolinic acid** based on analysis of structurally similar compounds.

## <sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance) Data

| Chemical Shift ( $\delta$ )<br>ppm | Multiplicity | Integration | Assignment       |
|------------------------------------|--------------|-------------|------------------|
| ~8.1                               | d            | 1H          | H4               |
| ~7.9                               | d            | 1H          | H3               |
| ~2.6                               | s            | 3H          | -CH <sub>3</sub> |
| >10 (broad)                        | s            | 1H          | -COOH            |

Solvent: DMSO-d<sub>6</sub>, Reference: TMS at 0.00 ppm

### **<sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance) Data**

| Chemical Shift ( $\delta$ ) ppm | Assignment       |
|---------------------------------|------------------|
| ~165                            | -COOH            |
| ~158                            | C6               |
| ~150                            | C2               |
| ~142                            | C4               |
| ~128                            | C3               |
| ~120                            | C5               |
| ~24                             | -CH <sub>3</sub> |

Solvent: DMSO-d<sub>6</sub>

### **IR (Infrared) Spectroscopy Data**

| Wavenumber (cm <sup>-1</sup> ) | Intensity | Assignment                       |
|--------------------------------|-----------|----------------------------------|
| 2500-3300                      | Broad     | O-H stretch (Carboxylic Acid)    |
| ~1700                          | Strong    | C=O stretch (Carboxylic Acid)    |
| ~1600, ~1470                   | Medium    | C=C, C=N stretch (Pyridine ring) |
| ~1300                          | Medium    | C-O stretch                      |
| ~830                           | Strong    | C-H out-of-plane bend            |
| ~600                           | Medium    | C-Br stretch                     |

## Mass Spectrometry (MS) Data

| m/z Ratio | Relative Intensity (%) | Assignment                                                    |
|-----------|------------------------|---------------------------------------------------------------|
| 215/217   | ~98:100                | [M] <sup>+</sup> , Molecular ion peak with Br isotope pattern |
| 198/200   | Variable               | [M-OH] <sup>+</sup>                                           |
| 170/172   | Variable               | [M-COOH] <sup>+</sup>                                         |
| 91        | Variable               | [M-Br-COOH] <sup>+</sup>                                      |

Ionization Mode: Electrospray (ESI) or Electron Impact (EI)

## Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for solid organic compounds like **5-Bromo-6-methylpicolinic acid**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Materials & Equipment:

- **5-Bromo-6-methylpicolinic acid** sample
- Deuterated solvent (e.g., DMSO-d<sub>6</sub>)
- NMR tubes (5 mm)
- NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

- Sample Preparation: Accurately weigh approximately 5-10 mg of the **5-Bromo-6-methylpicolinic acid** sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>) directly in a clean, dry NMR tube.
- Instrument Setup: Insert the NMR tube into the spectrometer's probe. Tune and shim the probe to optimize the magnetic field homogeneity.
- <sup>1</sup>H NMR Acquisition:
  - Acquire a standard one-dimensional proton spectrum.
  - Set appropriate parameters, including pulse width (typically a 30° or 90° pulse), acquisition time (e.g., 2-4 seconds), and relaxation delay (e.g., 1-5 seconds).
  - The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
- <sup>13</sup>C NMR Acquisition:
  - Acquire a proton-decoupled <sup>13</sup>C spectrum.
  - Use a standard pulse program with parameters optimized for <sup>13</sup>C detection, including a wider spectral width and a longer acquisition time and relaxation delay compared to <sup>1</sup>H NMR.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the residual solvent peak as a reference. Integrate the signals in the <sup>1</sup>H NMR spectrum.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Materials & Equipment:

- **5-Bromo-6-methylpicolinic acid** sample
- Potassium Bromide (KBr), IR grade
- Agate mortar and pestle
- Pellet press
- FTIR Spectrometer

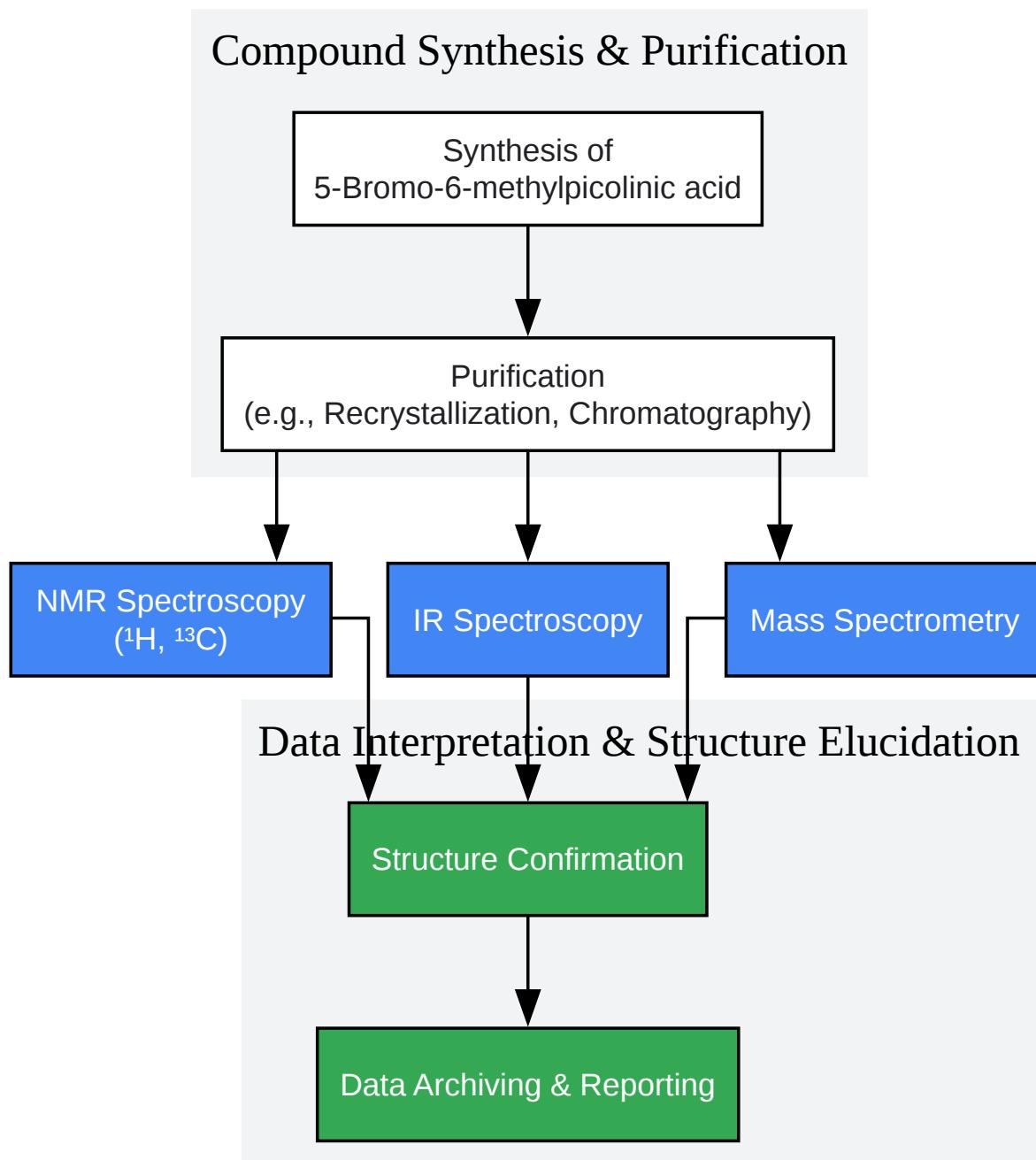
Procedure (KBr Pellet Method):

- Sample Preparation: Grind a small amount (1-2 mg) of the **5-Bromo-6-methylpicolinic acid** sample with approximately 100-200 mg of dry KBr powder in an agate mortar until a fine, homogeneous powder is obtained.
- Pellet Formation: Transfer the powder to a pellet press die and apply pressure to form a thin, transparent or translucent KBr pellet.
- Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.
- Background Scan: Record a background spectrum of the empty sample compartment.
- Sample Scan: Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials & Equipment:


- **5-Bromo-6-methylpicolinic acid** sample
- High-purity solvent (e.g., methanol, acetonitrile)
- Mass Spectrometer with an appropriate ionization source (e.g., ESI or EI)

Procedure (Electrospray Ionization - ESI):

- Sample Preparation: Prepare a dilute solution of the sample (typically in the low  $\mu\text{g/mL}$  to  $\text{ng/mL}$  range) in a suitable solvent mixture, often containing a small amount of acid (e.g., formic acid) for positive ion mode or base (e.g., ammonium hydroxide) for negative ion mode to enhance ionization.[\[1\]](#)
- Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a constant flow rate.[\[1\]](#)
- Ionization: Apply a high voltage to the capillary needle to generate a fine spray of charged droplets. A heated drying gas (e.g., nitrogen) aids in desolvation.[\[1\]](#)
- Mass Analysis: The resulting gas-phase ions are guided into the mass analyzer, which separates them based on their mass-to-charge ratio ( $m/z$ ).
- Detection: The detector records the abundance of ions at each  $m/z$  value, generating a mass spectrum.
- Data Analysis: Identify the molecular ion peak ( $[\text{M}+\text{H}]^+$  or  $[\text{M}-\text{H}]^-$ ) to confirm the molecular weight. The characteristic isotopic pattern of bromine ( $^{79}\text{Br}$  and  $^{81}\text{Br}$  in an approximate 1:1 ratio) should be observed for all bromine-containing fragments.

## Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Electrospray Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- To cite this document: BenchChem. [Spectroscopic Profile of 5-Bromo-6-methylpicolinic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1354969#spectroscopic-data-of-5-bromo-6-methylpicolinic-acid>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)